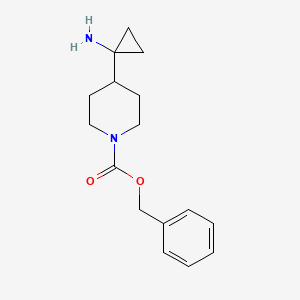

1-(1-Cbz-4-piperidyl)cyclopropanamine

Description

1-(1-Cbz-4-piperidyl)cyclopropanamine is a cyclopropanamine derivative featuring a carbobenzoxy (Cbz)-protected piperidine ring. The Cbz group (benzyloxycarbonyl) enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for prodrug development or peptide synthesis.

Properties

IUPAC Name |

benzyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c17-16(8-9-16)14-6-10-18(11-7-14)15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAZOQXXXGDUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CC2)N)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Cbz-4-piperidyl)cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-diketones.

Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Cbz Protection: The piperidine nitrogen is protected with a benzyl carbamate (Cbz) group to prevent unwanted side reactions during subsequent steps.

Final Assembly: The protected piperidine is then coupled with the cyclopropane moiety under suitable conditions to yield the final product.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-(1-Cbz-4-piperidyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Cbz-4-piperidyl)cyclopropanamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Mechanism of Action

The mechanism of action of 1-(1-Cbz-4-piperidyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects on the central nervous system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

*Estimated based on C16H21N2O2 (Cbz = C7H5O2).

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~2.5), enhancing membrane permeability. The Cbz group in the main compound adds moderate polarity (logP ~1.8).

- Stability : The Cbz group improves stability against enzymatic degradation compared to unprotected amines (e.g., ) but requires acidic/basic conditions for deprotection .

- Solubility : Thiophene-containing analogs (e.g., ) exhibit lower aqueous solubility due to aromatic hydrophobicity, whereas pyrazole derivatives () show improved solubility in polar solvents .

Biological Activity

1-(1-Cbz-4-piperidyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with a carbobenzyloxy (Cbz) group on the piperidine nitrogen. Its structural characteristics suggest potential interactions with various biological targets, making it a valuable candidate for pharmacological studies.

This compound is believed to interact with specific enzymes and receptors, influencing biochemical pathways. Notably, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. By inhibiting MAO, the compound could enhance levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Enzyme Inhibition : The compound has shown promise in inhibiting MAO, which is implicated in several neurological disorders. This inhibition can lead to increased neurotransmitter availability, suggesting therapeutic potential in depression and anxiety disorders.

- Receptor Binding : Its structural similarity to biologically active amines allows it to bind to various receptors, including adrenergic and serotonergic receptors. This binding can modulate physiological responses, further supporting its potential as a therapeutic agent.

Case Studies

Several studies have documented the effects of this compound:

- Neuropharmacological Effects : A study demonstrated that administration of the compound in animal models resulted in significant increases in serotonin levels, correlating with improvements in depressive-like behaviors .

- Antimicrobial Activity : Research indicated that derivatives of cyclopropanamine structures exhibit antimicrobial properties against various pathogens, suggesting broader applications beyond neurological disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.